molecular formula C24H20FN3O4S B1254311 3-(2,4-dimethoxyphenyl)-N-(3-fluoro-4-methylphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

3-(2,4-dimethoxyphenyl)-N-(3-fluoro-4-methylphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No. B1254311
M. Wt: 465.5 g/mol
InChI Key: FFLSCKNQLIYUMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-dimethoxyphenyl)-N-(3-fluoro-4-methylphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is an aromatic amide.

Scientific Research Applications

Optoelectronic Applications

Quinazoline derivatives have been extensively explored for their applications in the field of optoelectronics. These compounds, including those with quinazoline or pyrimidine rings, have shown promising properties for use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems significantly enhances the creation of novel optoelectronic materials. Quinazoline derivatives are particularly valuable in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, and have potential applications in nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).

Medicinal Chemistry

Quinazoline and its derivatives hold significant promise in medicinal chemistry due to their broad spectrum of biological activities. These compounds are found in more than 200 naturally occurring alkaloids and have been a focal point for synthesizing novel bioactive moieties. The stability and versatility of the quinazoline nucleus allow for the introduction of various bioactive groups, leading to the creation of potential medicinal agents with activities such as antibacterial effects. This highlights the quinazoline derivatives' potential in countering antibiotic resistance and developing new therapeutic agents (Tiwary et al., 2016).

Quinazoline derivatives have also been investigated for their anticancer properties, particularly in inhibiting the growth of colorectal cancer cells. These compounds modulate the expression of specific genes and proteins involved in cancer progression, such as receptor tyrosine kinases and apoptotic proteins, suggesting their potential as anti-colorectal cancer agents (Moorthy et al., 2023).

properties

Product Name

3-(2,4-dimethoxyphenyl)-N-(3-fluoro-4-methylphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Molecular Formula

C24H20FN3O4S

Molecular Weight

465.5 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)-N-(3-fluoro-4-methylphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C24H20FN3O4S/c1-13-4-6-15(11-18(13)25)26-22(29)14-5-8-17-19(10-14)27-24(33)28(23(17)30)20-9-7-16(31-2)12-21(20)32-3/h4-12H,1-3H3,(H,26,29)(H,27,33)

InChI Key

FFLSCKNQLIYUMN-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)C4=C(C=C(C=C4)OC)OC)F

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)C4=C(C=C(C=C4)OC)OC)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2,4-dimethoxyphenyl)-N-(3-fluoro-4-methylphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

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